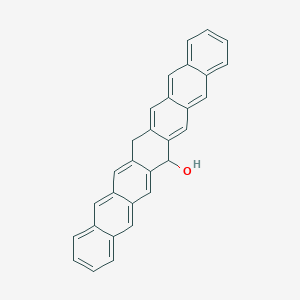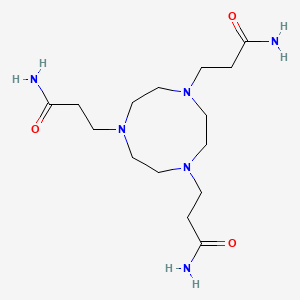![molecular formula C9H11ClN2O3S B12640846 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate CAS No. 1007585-97-8](/img/structure/B12640846.png)
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a thiazole ring, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-[(methylamino)carbonyl]thiazole with isopropyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene
- 1-chloro-4-[(4-chloroanilino)carbonyl]amino}sulfonyl)benzene
- 1-chloro-4-[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino]-2,5-dimethoxybenzene
Uniqueness
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate stands out due to its thiazole ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
1007585-97-8 |
|---|---|
Fórmula molecular |
C9H11ClN2O3S |
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
propan-2-yl 2-chloro-4-(methylcarbamoyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3S/c1-4(2)15-8(14)6-5(7(13)11-3)12-9(10)16-6/h4H,1-3H3,(H,11,13) |
Clave InChI |
ZRPXWMDCBPDREF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(N=C(S1)Cl)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)
![2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12640778.png)
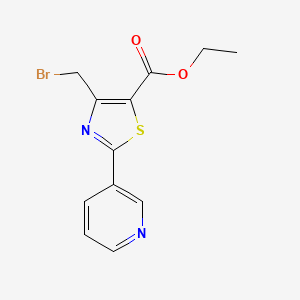
![3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)


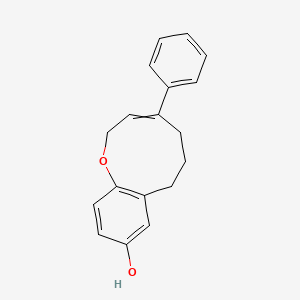
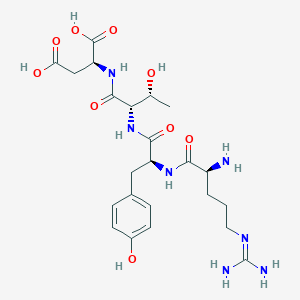
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)

